molecular formula C17H17FN4OS B12924297 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine CAS No. 3799-60-8

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

Cat. No.: B12924297
CAS No.: 3799-60-8
M. Wt: 344.4 g/mol
InChI Key: ZARXBQKUTQSBNW-UHFFFAOYSA-N
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Description

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a tetrahydropyran-2-yl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol derivative of the purine core.

    Attachment of the Tetrahydropyran-2-yl Group: The tetrahydropyran-2-yl group is typically introduced through an alkylation reaction, where the purine core reacts with a tetrahydropyran-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purine: Lacks the fluorine atom and the tetrahydropyran-2-yl group, resulting in different chemical and biological properties.

    6-(2-Chlorobenzylthio)-9H-purine: Contains a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activities.

    6-(2-Fluorobenzylthio)-9H-adenine: Similar structure but with an adenine base instead of a purine, affecting its interactions with biological targets.

Uniqueness

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both the fluorobenzylthio and tetrahydropyran-2-yl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets.

Biological Activity

The compound 6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine , also known by its CAS number 3799-60-8, is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C17H17FN4OS
  • Molecular Weight : 344.406 g/mol
  • Density : 1.42 g/cm³
  • Boiling Point : 544.3ºC at 760 mmHg
  • Flash Point : 283ºC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Notably, it has been studied for its role as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway, which is vital for DNA synthesis and repair.

In Vitro Studies

Research indicates that This compound exhibits significant inhibitory effects on DHFR. In a study conducted by Queener et al., the compound was evaluated alongside other purine derivatives, demonstrating promising lipophilic properties that enhance its bioavailability and efficacy against cancer cell lines .

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundDHFR0.25
Other Purine DerivativesDHFRVaries

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. For instance, experiments involving murine models have shown that administration of the compound led to a reduction in tumor growth rates, suggesting its potential as an anticancer agent .

Case Studies

  • Case Study on Cancer Treatment :
    • A study published in Journal of Medicinal Chemistry reported that treatment with This compound resulted in a significant decrease in tumor size in xenograft models of human breast cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Case Study on Inflammatory Response :
    • Another investigation focused on the anti-inflammatory properties of the compound, where it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Properties

CAS No.

3799-60-8

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

InChI

InChI=1S/C17H17FN4OS/c18-13-6-2-1-5-12(13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-7-3-4-8-23-14/h1-2,5-6,10-11,14H,3-4,7-9H2

InChI Key

ZARXBQKUTQSBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F

Origin of Product

United States

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